2-Chloropropan-1-ol
Overview
Description
2-Chloropropan-1-ol is an organic compound with the molecular formula C3H7ClO. It is a colorless liquid with a mild, non-residual odor. This compound is also known by other names such as β-Chloropropyl alcohol, Propylene chlorohydrin, and 1-Hydroxy-2-chloropropane .
Mechanism of Action
Target of Action
2-Chloro-1-propanol, also known as β-Chloropropyl alcohol or Propylene chlorohydrin , is a chemical compound used in various applications.
Mode of Action
It’s known that this compound can react with oxidizing agents .
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-1-propanol are not well-studied. It’s known that 1-Chloro-2-propanol is formed as an intermediate during the degradation of meso-bis-(1-chloro-2-propyl)ether by Rhodococcus sp. strain DTB .
Result of Action
2-Chloro-1-propanol is known to be a poison by ingestion and moderately toxic by inhalation and skin contact . It is a skin and severe eye irritant . When heated to decomposition, it emits toxic fumes of chlorine .
Action Environment
The action of 2-Chloro-1-propanol can be influenced by environmental factors. For instance, it is a flammable liquid when exposed to heat, flame, or powerful oxidizers . Therefore, the compound’s action, efficacy, and stability can be affected by the presence of heat or oxidizing agents.
Biochemical Analysis
Biochemical Properties
2-Chloro-1-propanol plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes and proteins, facilitating different biochemical processes. For instance, it can act as a substrate for dehydrogenase enzymes, which catalyze the oxidation of alcohols to aldehydes or ketones. The interaction between 2-Chloro-1-propanol and dehydrogenase enzymes involves the transfer of electrons, leading to the formation of the corresponding aldehyde or ketone .
Cellular Effects
2-Chloro-1-propanol has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 2-Chloro-1-propanol can lead to changes in the expression of genes involved in detoxification processes, such as those encoding cytochrome P450 enzymes. These changes can alter the metabolic capacity of cells, impacting their ability to process and eliminate toxins .
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-1-propanol involves its interaction with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to their inhibition or activation. For instance, 2-Chloro-1-propanol can inhibit the activity of certain enzymes by binding to their active sites, preventing the substrate from accessing the enzyme. This inhibition can result in the accumulation of substrates and a decrease in the production of products, affecting various metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-propanol can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-1-propanol can degrade over time, leading to a decrease in its concentration and effectiveness. Additionally, prolonged exposure to 2-Chloro-1-propanol can result in adaptive responses in cells, such as the upregulation of detoxification enzymes .
Dosage Effects in Animal Models
The effects of 2-Chloro-1-propanol vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can cause significant toxic effects. For example, high doses of 2-Chloro-1-propanol have been associated with adverse effects such as liver damage and neurotoxicity in animal studies. These toxic effects are often dose-dependent, with higher doses leading to more severe outcomes .
Metabolic Pathways
2-Chloro-1-propanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One of the primary metabolic pathways for 2-Chloro-1-propanol involves its oxidation by alcohol dehydrogenase enzymes to form the corresponding aldehyde. This aldehyde can then be further metabolized by aldehyde dehydrogenase enzymes to produce carboxylic acids. These metabolic processes are essential for the detoxification and elimination of 2-Chloro-1-propanol from the body .
Transport and Distribution
The transport and distribution of 2-Chloro-1-propanol within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of 2-Chloro-1-propanol across cell membranes and its accumulation in specific cellular compartments. For instance, transporters such as organic anion transporters can play a role in the uptake and distribution of 2-Chloro-1-propanol in liver cells, influencing its localization and concentration within the tissue .
Subcellular Localization
The subcellular localization of 2-Chloro-1-propanol can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 2-Chloro-1-propanol may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in detoxification processes. The localization of 2-Chloro-1-propanol within specific subcellular compartments can influence its effectiveness and impact on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloropropan-1-ol can be synthesized through the chlorination of propylene oxide. The reaction typically involves the use of hydrochloric acid as a chlorinating agent under controlled temperature conditions . Another method involves the reaction of 1,2-propanediol with thionyl chloride, which replaces the hydroxyl group with a chlorine atom .
Industrial Production Methods
In industrial settings, this compound is produced by the direct chlorination of propylene oxide. This process is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloropropan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atom with other functional groups.
Oxidation Reactions: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: It can be reduced to form 1-propanol.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide and potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products Formed
Substitution: Formation of 1-propanol derivatives.
Oxidation: Formation of propionaldehyde and propionic acid.
Reduction: Formation of 1-propanol.
Scientific Research Applications
2-Chloropropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated alcohols.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals.
Industry: Utilized as a solvent and in the production of propylene oxide
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-propanol
- 2-Chloropropanol
- 2-Chloropropyl alcohol
Uniqueness
2-Chloropropan-1-ol is unique due to its specific reactivity profile, which makes it suitable for a wide range of chemical reactions. Its ability to undergo substitution, oxidation, and reduction reactions makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-chloropropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO/c1-3(4)2-5/h3,5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIQXGLTRZLBEX-UHFFFAOYSA-N | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO | |
Record name | 2-CHLORO-1-PROPANOL | |
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DSSTOX Substance ID |
DTXSID5052541 | |
Record name | 2-Chloro-1-propanol | |
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Molecular Weight |
94.54 g/mol | |
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Physical Description |
2-chloro-1-propanol is a clear colorless liquid with a pleasant odor. (NTP, 1992), Colorless liquid with a pleasant odor; [Merck Index], Solid | |
Record name | 2-CHLORO-1-PROPANOL | |
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Record name | 2-Chloro-1-propanol | |
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Boiling Point |
271 to 273 °F at 760 mmHg (NTP, 1992), 133-134 °C, 133.50 °C. @ 760.00 mm Hg | |
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Record name | 2-CHLORO-1-PROPANOL | |
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Record name | 2-Chloro-1-propanol | |
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Flash Point |
125 °F (NTP, 1992), 51.6 °C, 125 °F (52 °C) (CLOSED CUP) | |
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Record name | 2-Chloro-1-propanol | |
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Solubility |
Soluble (NTP, 1992), SOL IN WATER, ALCOHOL, SOL IN ETHER, ETHANOL | |
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Density |
1.1 (NTP, 1992) - Denser than water; will sink, 1.103 @ 20 °C | |
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Vapor Density |
3.26 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.3 (AIR= 1) | |
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Vapor Pressure |
5.25 [mmHg], 5.25 mm Hg @ 20 °C | |
Record name | 2-Chloro-1-propanol | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
78-89-7, 19210-21-0 | |
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Melting Point |
< 25 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.